
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, along with a propionic acid methyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-hydroxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with methyl acrylate in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.
Dehydration: The β-hydroxy ester is then dehydrated to yield the α,β-unsaturated ester.
Hydrogenation: The α,β-unsaturated ester is hydrogenated using a catalyst like palladium on carbon to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 3-(3-Fluoro-4-oxo-phenyl)-propionic acid methyl ester or 3-(3-Fluoro-4-carboxy-phenyl)-propionic acid methyl ester.
Reduction: 3-(3-Fluoro-4-hydroxy-phenyl)-propanol.
Substitution: 3-(3-Amino-4-hydroxy-phenyl)-propionic acid methyl ester.
Applications De Recherche Scientifique
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used to study enzyme interactions and metabolic pathways involving fluorinated phenyl derivatives.
Medicine: It has potential as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and plant growth regulators.
Mécanisme D'action
The mechanism of action of methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-hydroxyphenylacetic acid
- 3-Fluoro-4-hydroxybenzoic acid
- 3-Fluoro-4-hydroxyphenylboronic acid
Uniqueness
Compared to similar compounds, methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of both the fluorine atom and the ester group allows for versatile reactivity and potential applications in various fields. Additionally, the propionic acid methyl ester moiety provides a balance between hydrophilicity and lipophilicity, making it suitable for diverse research and industrial applications.
Propriétés
Formule moléculaire |
C10H11FO3 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |
Clé InChI |
MYMMSSQNVBIPMM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC(=C(C=C1)O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

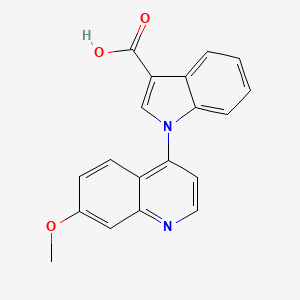
![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B8569114.png)
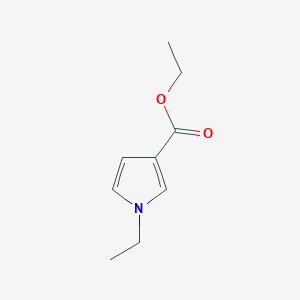
![Ethanone,1-benzo[b]thien-4-yl-2-chloro-](/img/structure/B8569118.png)

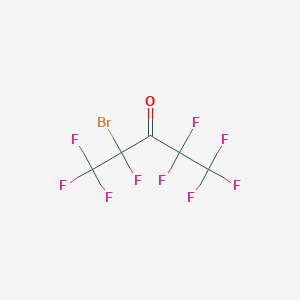
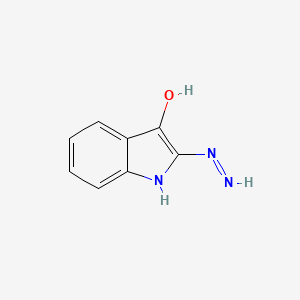
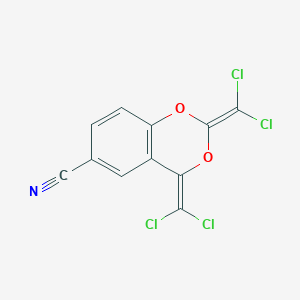
![4-Hydroxy-6-mercapto-3-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B8569141.png)

![{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B8569158.png)
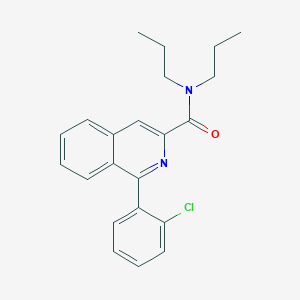

![2-Bromo-1-[4-(2-methoxyethoxy)phenyl]ethanone](/img/structure/B8569182.png)
